molecular formula C8H7NO4 B032502 4-Nitrophenyl acetate CAS No. 830-03-5

4-Nitrophenyl acetate

Cat. No.: B032502
CAS No.: 830-03-5
M. Wt: 181.15 g/mol
InChI Key: QAUUDNIGJSLPSX-UHFFFAOYSA-N
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Description

4-Nitrophenyl acetate is an organic compound with the molecular formula C8H7NO4. It is commonly used as a substrate in enzymatic assays to measure esterase and lipase activity. The compound is characterized by a nitro group attached to a phenyl ring, which is further connected to an acetate group. This structure makes it a valuable tool in biochemical research, particularly in the study of enzyme kinetics .

Mechanism of Action

Target of Action

4-Nitrophenyl acetate primarily targets esterases and lipases . These enzymes play a crucial role in the hydrolysis of esters into an alcohol and an acid in biological systems, which is a fundamental process in the metabolism of lipids.

Mode of Action

The compound interacts with its targets (esterases and lipases) through a process known as ester hydrolysis . In this process, this compound is cleaved into 4-nitrophenol and acetic acid . This reaction is catalyzed by the esterase or lipase enzyme .

Biochemical Pathways

The hydrolysis of this compound affects the ester metabolism pathway . The downstream effects include the production of 4-nitrophenol and acetic acid, which can further participate in various biochemical reactions. For example, acetic acid, a two-carbon organic acid, can enter the citric acid cycle, a key metabolic pathway, and be used to produce energy.

Pharmacokinetics

Its metabolism involves hydrolysis, catalyzed by esterases and lipases, to produce 4-nitrophenol and acetic acid . The bioavailability of this compound would be influenced by factors such as the presence and activity of these enzymes.

Result of Action

The hydrolysis of this compound results in the production of 4-nitrophenol and acetic acid . This can lead to changes in cellular pH and other biochemical parameters. The exact molecular and cellular effects would depend on the specific biological context, including the types of cells and the presence of other metabolites.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of esterases and lipases, which catalyze the hydrolysis of this compound, can be affected by factors such as pH and temperature . Moreover, the presence of other substances, such as inhibitors or activators of these enzymes, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl acetate interacts with various enzymes, proteins, and other biomolecules. It is a substrate for esterase and lipase activity . The hydrolysis of this compound releases p-nitrophenol .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for esterase and lipase activity . The hydrolysis of this compound by these enzymes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by esterase and lipase enzymes. This process releases p-nitrophenol, which can be monitored at 405 nm . The hydrolysis of this compound can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For use as a substrate to determine esterase or lipase activity, 63 mg is dissolved in 10 ml of methanol and stored at 2-8 °C. Such stock solutions can be kept for about one week with only a small increase in free p-nitrophenol .

Metabolic Pathways

This compound is involved in the metabolic pathways related to esterase and lipase activity. The hydrolysis of this compound by these enzymes is a key step in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl acetate can be synthesized through the esterification of 4-nitrophenol with acetic acid. This reaction is typically catalyzed by an acid or a base. One common method involves the use of immobilized lipase from Bacillus coagulans in n-heptane, achieving approximately 90% conversion at 65°C in 3 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of molecular sieves to immobilize the enzyme, enhancing the efficiency and reusability of the catalyst. This method allows for continuous production and easy purification of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl acetate primarily undergoes hydrolysis, methanolysis, and thiolysis reactions. These reactions are catalyzed by various enzymes and inorganic complexes.

Common Reagents and Conditions:

Major Products: The major products of these reactions include 4-nitrophenol and acetic acid or its derivatives, depending on the specific reaction conditions .

Scientific Research Applications

4-Nitrophenyl acetate is widely used in scientific research due to its role as a substrate in enzymatic assays. Its applications include:

Comparison with Similar Compounds

    4-Nitrophenyl phosphate: Used as a substrate for alkaline phosphatase.

    4-Nitrophenyl β-D-glucopyranoside: Used in glycosidase assays.

    4-Nitrophenyl palmitate: Used in lipase activity assays

Uniqueness: 4-Nitrophenyl acetate is unique due to its specific use in esterase and lipase assays. Its structure allows for easy monitoring of enzymatic reactions, making it a valuable tool in biochemical research. Compared to similar compounds, it offers distinct advantages in terms of substrate specificity and reaction conditions .

Properties

IUPAC Name

(4-nitrophenyl) acetate
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InChI

InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3
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InChI Key

QAUUDNIGJSLPSX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C8H7NO4
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DSSTOX Substance ID

DTXSID2061191
Record name Acetic acid, 4-nitrophenyl ester
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Molecular Weight

181.15 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 4-Nitrophenyl acetate
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Vapor Pressure

0.00186 [mmHg]
Record name 4-Nitrophenyl acetate
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CAS No.

830-03-5
Record name 4-Nitrophenyl acetate
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Synthesis routes and methods I

Procedure details

A solution of 10 mg of calcitonine M acetate in 2 ml of absolute dimethylformamide is treated with 0.5 ml of a 1% solution of para-nitrophenylacetate in dimethylformamide, rinsed with nitrogen, and allowed to stand in the closed test tube at 40° C. for 30 minutes. 5 ml of 2N-acetic acid are then added, the excess para-nitrophenyl acetate and the para-nitrophenol formed are extracted with ethyl acetate (2 × 30 ml), the aqueous phase is evaporated to dryness under reduced pressure, the residue dissolved in 0.5 ml of 95% acetic acid, and the solution lyophilized. The product consists of a mixture of mono- and diacetyl derivative and some starting material. The monoacetyl derivative itself is a mixture of the Nα - and Nε -derivatives as evidenced by electrophoresis at pH 8.
Name
calcitonine
Quantity
10 mg
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reactant
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0 (± 1) mol
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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2 mL
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Synthesis routes and methods II

Procedure details

Acetic anhydride (50 ml) is added to a solution of 4-nitrophenol (5.56 g, 40 mmol) in dry pyridine (50 ml). The solution is stirred at ambient temperature for 2 hr and then at 70° C. overnight with a reflux condenser under Ar. The mixture is poured onto ice, and a white precipitate is formed after standing for several hours. Water (400 ml) is added, and the white solid is collected by vacuum filtration and dried in vacuo to yield a white solid (5.1 g, 70%). ESI-MS (M+H)+: 182.2. 1H-NMR (CDCl3) δ 8.30 (2H, d, J=9.0 Hz, NO2CCH), 7.31 (2H, d, J=9.0 Hz, OCCH), 2.25 (3H, s, CH3).
Quantity
50 mL
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reactant
Reaction Step One
Quantity
5.56 g
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reactant
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50 mL
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solvent
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Quantity
400 mL
Type
reactant
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Name
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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